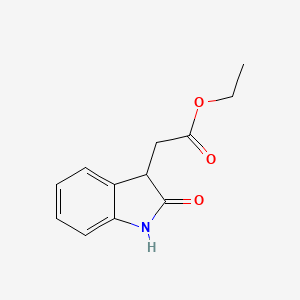

ethyl 2,3-dihydro-2-oxo-1H-indole-3-acetate

Descripción general

Descripción

Ethyl 2,3-dihydro-2-oxo-1H-indole-3-acetate is a derivative of indole . Indole derivatives are bioactive aromatic compounds that have shown clinical and biological applications . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis has attracted the attention of the chemical community .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indole derivatives are known to undergo a variety of chemical reactions . For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Aplicaciones Científicas De Investigación

Regioselective Addition in Organic Synthesis

Ethyl 2,3-dihydro-2-oxo-1H-indole-3-acetate demonstrates significant potential in regioselective organic synthesis. Studies have shown that this compound can react with aromatic amines to yield products of regioselective addition at the activated exocyclic C=C bond. This process results in the formation of ethyl 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates, indicating its utility in creating specific molecular configurations in organic chemistry (Koz’minykh et al., 2006).

Role in Lewis Acid Induced Decomposition Reactions

This compound is also instrumental in Lewis acid induced decomposition reactions. Research on this aspect focused on the systematic and mechanistic study of these reactions, aiming to provide new insights into the mechanistic aspects and understanding of the factors affecting product distribution. This highlights the compound's relevance in understanding and potentially controlling reaction pathways in organic chemistry (Gioiello et al., 2011).

Antimicrobial Activity

Another significant application of this compound is in the synthesis of antimicrobial agents. Research has demonstrated the capability of this compound derivatives to exhibit antimicrobial properties, which is crucial for the development of new antibiotics and antifungal agents (Prasad, 2017).

Synthesis of Quinoline Derivatives

The compound is also used in synthesizing quinoline derivatives. It undergoes condensation reactions to yield various substituted quinolines, indicating its versatility in synthesizing complex organic structures which are significant in pharmaceutical and chemical industries (Fahmy et al., 1984).

Use in Stereoselective Synthesis

Its application extends to stereoselective synthesis as well. It can react under specific conditions to yield diastereomeric mixtures of isomers, which are important in the development of drugs and chemicals where stereochemistry plays a critical role (El-Samahy, 2005).

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The construction of indoles as a moiety in selected alkaloids is a topic of interest . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years , indicating a promising future direction in this field.

Propiedades

IUPAC Name |

ethyl 2-(2-oxo-1,3-dihydroindol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-16-11(14)7-9-8-5-3-4-6-10(8)13-12(9)15/h3-6,9H,2,7H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKECAHDYNXXONJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3136006.png)

![5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3136010.png)

![3-[(Phenylsulfonyl)amino]thiophene-2-carboxylic acid](/img/structure/B3136076.png)

![alfa-oxo[(Phenylmethoxy) carbonyl]-1-piperidine acetic acid methyl ester](/img/structure/B3136077.png)